molecular formula C14H10Cl2N4O6S2 B079317 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium CAS No. 13954-62-6

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium

Cat. No. B079317
CAS RN: 13954-62-6
M. Wt: 394.4 g/mol
InChI Key: LENCUDCCCFORSC-OWOJBTEDSA-P
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium is a highly reactive organic compound that is widely used in scientific research. It is a diazonium salt that is commonly used as a coupling agent in the synthesis of organic compounds. This compound has a wide range of applications in various fields such as chemistry, biochemistry, and pharmaceuticals.

Mechanism Of Action

The mechanism of action of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium involves the diazotization of the amino group of the 4-amino-2-sulfophenylacetic acid. This reaction produces a highly reactive diazonium intermediate that can be coupled with a variety of nucleophiles. The coupling reaction involves the formation of an azo bond between the diazonium ion and the nucleophile. This reaction is highly selective and can be used to synthesize a wide range of organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium are not well studied. However, it is known that this compound is highly reactive and can form covalent bonds with a variety of biomolecules. This reactivity can be harnessed for the study of enzyme kinetics and enzyme inhibition.

Advantages And Limitations For Lab Experiments

The advantages of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium include its high reactivity and selectivity. This compound can be used to synthesize a wide range of organic compounds and can be used in the study of enzyme kinetics and enzyme inhibition. However, the limitations of this compound include its instability and toxicity. It is important to handle this compound with care as it can be hazardous to human health.

Future Directions

There are several future directions for the study of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium. One direction is the study of its reactivity with biomolecules and the development of new coupling reactions. Another direction is the study of its potential as an enzyme inhibitor and the development of new drugs based on this compound. Additionally, the synthesis of new derivatives of this compound could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium involves the diazotization of 4-amino-2-sulfophenylacetic acid followed by coupling with 2-(4-sulfophenyl)ethenyl-4-diazonium-1-oxide. This reaction produces the desired diazonium salt in high yield. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium has a wide range of applications in scientific research. It is commonly used as a coupling agent in the synthesis of organic compounds. It is also used as a reagent in the determination of amino acids and proteins. Additionally, this compound is used in the preparation of dyes and pigments. It is also used in the study of enzyme kinetics and enzyme inhibition.

properties

IUPAC Name

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H/p+2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCUDCCCFORSC-OWOJBTEDSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6S2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium

CAS RN

13954-62-6
Record name 4, 2,2'-disulfo-, dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(vinylene)bis[3-sulphobenzenediazonium] dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.